Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (CAS 61320-20-5)
This guide provides a comprehensive technical overview of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride, a pivotal chemical intermediate. We will delve into its synthesis, reactivity, and critical applications, particularly its role as a versatile scaffold in the landscape of modern medicinal chemistry. The narrative is structured to provide not just procedural steps but the underlying chemical logic, empowering researchers to leverage this compound's full potential.
Core Introduction: A Strategic Building Block
4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride is an organosulfur compound distinguished by three key structural features: a stable 3,5-dimethylpyrazole ring, a central benzene ring, and a highly reactive sulfonyl chloride (-SO₂Cl) functional group. This unique combination makes it an invaluable precursor in organic synthesis.
The inherent reactivity of the sulfonyl chloride group allows for straightforward coupling with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry, as the resulting pyrazole-benzenesulfonamide scaffold is a well-established pharmacophore found in numerous biologically active agents.[2][3][4][5] Its structural analogs are key components in the synthesis of selective COX-2 inhibitors, such as Celecoxib, highlighting the therapeutic relevance of this molecular framework.[6][7][8]
Physicochemical & Structural Data
A summary of the essential properties of the title compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 61320-20-5 | [ChemicalBook][9] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂S | [ChemicalBook][9] |
| Molecular Weight | 270.74 g/mol | [ChemicalBook][9] |
| Appearance | Solid | [Sigma-Aldrich] |
| Melting Point | 75.5-79 °C | [ChemicalBook][9] |
| Boiling Point (Predicted) | 385.6 ± 30.0 °C | [ChemicalBook][9] |
| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [ChemicalBook][9] |
| SMILES String | ClS(=O)(=O)c1ccc(cc1)-n2cccn2 | [Sigma-Aldrich] |
| InChI Key | AHXRGFFTKHQGOE-UHFFFAOYSA-N | [Sigma-Aldrich] |
Synthesis Pathway and Mechanistic Insight
The construction of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride is typically achieved via a multi-step synthetic sequence. A common and logical approach involves the initial formation of the stable pyrazole-benzenesulfonic acid core, followed by chlorination to yield the reactive sulfonyl chloride.
Workflow for Synthesis
The process can be conceptualized as a two-stage workflow:
-
Pyrazole Ring Formation: This classic step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Specifically, 4-hydrazinobenzenesulfonamide hydrochloride reacts with 2,4-pentanedione (acetylacetone) in a solvent like ethanol upon heating.[10] This reaction proceeds via a cyclization-condensation mechanism to form the stable 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide intermediate.
-
Conversion to Sulfonyl Chloride: While the direct conversion of the resulting sulfonamide to the sulfonyl chloride is challenging, a more common route involves starting with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid. This acid can be prepared and then reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent to furnish the final sulfonyl chloride product.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of the Precursor Sulfonamide
This protocol describes the synthesis of the stable sulfonamide precursor, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, which is a valuable compound in its own right and can be used to derive the title compound.
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol (Absolute)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol, 1 eq) and 2,4-pentanedione (10 mmol, 1 eq).
-
Add absolute ethanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly add deionized water to the cooled solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.[10]
Core Reactivity: The Electrophilic Sulfonyl Chloride
The synthetic utility of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.
Caption: Nucleophilic attack on the sulfonyl chloride group.
Primary Application: Sulfonamide Synthesis
The most significant reaction is with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms the basis for creating large libraries of compounds for drug discovery screening.
Protocol: General Synthesis of N-Substituted Pyrazole Benzenesulfonamides
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.05 eq)
-
Diisopropylethylamine (DIPEA) or Pyridine (base, 3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the amine (1.05 eq) and the base (e.g., DIPEA, 3.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][11]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure sulfonamide derivative.[11]
Applications in Drug Design and Discovery
The pyrazole-benzenesulfonamide core is a "privileged scaffold" in medicinal chemistry, appearing in drugs across various therapeutic areas.[2][3][12][13] Its value lies in its rigid structure, which properly orients substituents for optimal interaction with biological targets, and the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor.
Role as a Bioisostere and Pharmacophore
-
Anti-inflammatory Agents: The most famous application is in the development of selective COX-2 inhibitors for treating inflammation and pain.[7][14] The sulfonamide moiety is crucial for binding within the active site of the COX-2 enzyme.
-
Anticancer Agents: Numerous derivatives have shown potent antiproliferative activity against various cancer cell lines.[13][15] The scaffold can be modified to target specific kinases or other proteins involved in cancer progression.
-
Antimicrobial & Antiviral Agents: The "sulfa drug" heritage of sulfonamides continues with pyrazole-containing derivatives showing activity against bacterial, fungal, and viral targets.[2][4]
Caption: Diverse applications stemming from the core chemical scaffold.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride and its derivatives.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Aromatic protons on the benzenesulfonyl ring appear as two doublets in the δ 7.5-8.2 ppm range. - Pyrazole proton (at C4) shows a singlet around δ 6.0-6.5 ppm. - Two singlets for the two non-equivalent methyl groups on the pyrazole ring around δ 2.2-2.6 ppm. |
| ¹³C NMR (CDCl₃) | - Peaks for aromatic carbons between δ 120-145 ppm. - Peaks for pyrazole ring carbons between δ 110-150 ppm. - Peaks for methyl carbons around δ 10-15 ppm. |
| IR Spectroscopy (KBr) | - Strong, characteristic asymmetric and symmetric stretching bands for the S=O of the sulfonyl group at ~1370 cm⁻¹ and ~1180 cm⁻¹. - Bands corresponding to C=C and C=N stretching from the aromatic and pyrazole rings. |
| Mass Spectrometry | - Expected molecular ion peak [M]+ corresponding to the calculated molecular weight. - Characteristic fragmentation pattern showing loss of SO₂Cl or Cl. |
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain chemical integrity.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed.[9]
-
Reactivity: It is sensitive to moisture. Contact with water will cause hydrolysis, releasing corrosive hydrochloric acid (HCl) gas. All reactions should be conducted under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols. Storing under an inert atmosphere (e.g., argon) is recommended for long-term stability.
References
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Bioinorganic Chemistry and Applications.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved February 7, 2026, from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. (2026). Retrieved February 7, 2026, from [Link]
-
Sulfuryl Chloride Uses & Applications: Impacting Various Industries. (2024). Market Publishers. Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). PubMed. Retrieved February 7, 2026, from [Link]
-
Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals. Retrieved February 7, 2026, from [Link]
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
- An improved process for the preparation of celecoxib. (n.d.). Google Patents.
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). DovePress. Retrieved February 7, 2026, from [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Retrieved February 7, 2026, from [Link]
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-sulfonamide. (2011). PubMed. Retrieved February 7, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 9. 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | 61320-20-5 [amp.chemicalbook.com]
- 10. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. dovepress.com [dovepress.com]
